(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one
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Overview
Description
(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been studied extensively to understand its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell migration and invasion, and reduce tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one in lab experiments is its unique chemical structure, which may lead to the development of new drugs with improved efficacy and fewer side effects. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.
Future Directions
There are several future directions for the study of (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one. One direction is to further study its mechanism of action to better understand how it can be optimized for use in drug development. Another direction is to study its potential applications in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Additionally, there is a need for further studies to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one involves several steps. The starting material for the synthesis is furan-3-carboxaldehyde, which is reacted with ethyl cyanoacetate in the presence of a base to form ethyl 3-(furan-3-yl)acrylate. This intermediate is then reacted with 1,2-dithiolane-4-carbaldehyde to form the key intermediate, which is further reacted with 8-azaspiro[4.5]decan-8-one to form the final product.
Scientific Research Applications
The (E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one compound has several potential applications in scientific research. One of the key applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs. This compound has also been studied for its potential as an anti-cancer agent, with promising results in preclinical studies.
properties
IUPAC Name |
(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(2-1-12-3-8-17-11-12)15-6-4-14(5-7-15)18-9-10-19-14/h1-3,8,11H,4-7,9-10H2/b2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXHIXMBPWKFKY-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCS2)C(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one |
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